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Disclaimer: The following information is based on publicly available data for FPI-2265, a
targeted alpha therapy investigational drug. The initial request for "FPI-1602" did not yield a
specific therapeutic agent; it is presumed the user was referring to FPI-2265. This guide is
intended for informational purposes for researchers, scientists, and drug development
professionals and should not be considered a substitute for professional medical advice or
official clinical trial protocols.

Frequently Asked Questions (FAQs)

Q1: What is FPI-2265 and what is its mechanism of action?

FPI-2265 is an investigational targeted alpha therapy being developed for the treatment of
metastatic castration-resistant prostate cancer (MCRPC).[1][2] It is a radioconjugate that
consists of a Prostate-Specific Membrane Antigen (PSMA)-targeting small molecule linked to
the alpha-emitting radionuclide Actinium-225 (225Ac).[1][3][4]

The mechanism of action involves the PSMA-targeting component of FPI-2265 binding to
PSMA, a protein highly expressed on the surface of most prostate cancer cells.[3][5] This
targeted delivery allows the potent alpha particles emitted by 22°Ac to induce double-strand
DNA breaks in the cancer cells, leading to cell death with minimal damage to surrounding
healthy tissue due to the short range of alpha radiation.[3]
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Q2: What are the primary endpoints being evaluated in the clinical trials for FPI-2265?

The primary endpoints for the clinical trials of FPI-2265, such as the TATCIST and AlphaBreak
trials, typically include the frequency, duration, and severity of treatment-emergent adverse
events, and the proportion of participants with a prostate-specific antigen (PSA) decline of at
least 50% (PSA50).[4][6]

Q3: What are some of the common challenges in interpreting PSA response data in patients
treated with radioligand therapies like FPI-22657?

Interpreting PSA response can be complex. Key challenges include:

o PSA Flare Phenomenon: An initial increase in PSA levels can sometimes be observed before
a decline, which may not necessarily indicate treatment failure.[7][8]

o Discordance with Imaging: PSA levels may not always correlate perfectly with findings on
imaging scans like PET/CT.[8] Clinical decisions should not be based on PSA changes
alone.

» Variable Response Timing: The time to a PSA response can vary among patients. A
conclusion about the response is often made after a few cycles of therapy.[7]

Q4: How is treatment response assessed beyond PSA levels for FPI-2265?
Response assessment for radioligand therapies like FPI1-2265 is multi-faceted and includes:

« PSMA PET/CT Imaging: Serial imaging is used to assess changes in tumor size and PSMA
expression.[9][10]

o RECIST Criteria: Response Evaluation Criteria in Solid Tumors (RECIST) are used to
evaluate changes in tumor size based on CT scans.[11]

e Prostate Cancer Working Group 3 (PCWG3) Criteria: These guidelines are used to assess
disease progression in bone.[11]

o Clinical Assessment: Patient-reported outcomes, such as pain levels and quality of life, are
also important indicators of treatment benefit.[8]
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Troubleshooting Guides
Guide 1: Unexpected Biodistribution on PSMA PETICT

Imaging

Issue

Potential Cause(s)

Troubleshooting/Interpretatio
n

High uptake in non-target
organs (e.g., salivary glands,

kidneys)

This is an expected
physiological uptake as these

organs also express PSMA.[7]

Differentiate physiological
uptake from metastatic disease
based on location and pattern.
No specific troubleshooting is

needed for expected uptake.

Low or no tumor uptake in a
patient with known prostate

cancer

The patient's tumor may not
express PSMA (PSMA-

negative).

Confirm PSMA expression
through biopsy or review of
initial diagnostic PSMA PET
scan. FPI-2265 is not suitable
for PSMA-negative patients.
[10]

Heterogeneous tumor uptake

This reflects the biological
variability within and between
tumors. Some cancer cells
may have lower PSMA

expression.

This is a known challenge. The
presence of PSMA-negative
clones can be a mechanism of
resistance.[12] Consider this
heterogeneity when evaluating

overall treatment response.

Guide 2: Managing and Interpreting Adverse Events
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Adverse Event Common Grade Management/Interpretation
This is a common treatment-
related adverse event due to
PSMA expression in salivary

) glands.[11] Management

Xerostomia (Dry Mouth) Grade 1-2

includes symptomatic relief
(e.g., hydration, saliva
substitutes). Discontinuation is
rare for this side effect.[11]

Hematologic Toxicity (e.g., ]
) ) Variable
Thrombocytopenia, Anemia)

Can be related to bone marrow
suppression, especially in
patients with extensive bone
metastases.[7][11] Regular
blood count monitoring is
crucial. Dose adjustments or
treatment delays may be

necessary based on severity.

Fatigue Grade 1-2

A common, non-specific side
effect of many cancer

therapies.

Quantitative Data Summary

Table 1: Efficacy of FPI-2265 in the Phase 2 TATCIST

Trial (Interim Data)

Overall Population

Endpoint
(n=20)

Lutetium-naive

Lutetium-treated
(n=7)

PSA50 Response 50%

42%

Data from an efficacy
analysis of the
TATCIST trial as of
March 1, 2024.[4]
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Table 2: Safety Profile of FPI-2265 in the Phase 2
TATCIST Trial (Saf Analvsis E lati —25)

Treatment-Related Adverse Event (TRAE) Incidence
Predominantly Grade 1 or 2 TRAEs Majority of events
Discontinuation due to TRAEs 3 out of 25 patients

Data as of March 1, 2024.[4]

Experimental Protocols
Protocol 1: Patient Selection for FPI-2265 Therapy

o Diagnosis: Patients must have a confirmed diagnosis of metastatic castration-resistant
prostate cancer (NCRPC).

o Prior Therapies: Patients should have progressed on prior lines of therapy, which may
include androgen receptor pathway inhibitors and taxane-based chemotherapy.[5] Some
trials may enroll patients who have also been treated with 177Lu-based PSMA radioligand
therapy.[1][4]

o PSMA Positivity: All patients must demonstrate PSMA-positive disease on a screening
PSMA PET/CT scan.[6] This is a critical inclusion criterion to ensure the target for the
therapy is present.[10]

e Organ Function: Patients must have adequate organ function, as assessed by standard
laboratory tests (e.g., blood counts, liver and kidney function tests).[6]

Protocol 2: FPI-2265 Administration and Dosing
Regimen
e Dosing: FPI-2265 is administered intravenously. The dose is calculated based on the

patient's body weight (e.qg., in kBg/kg).[4]

e Dosing Schedules: Various dosing schedules are being investigated in clinical trials. For
example, the AlphaBreak trial is evaluating regimens such as 50 kBg/kg every 4 weeks, 75
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kBqg/kg every 6 weeks, and 100 kBg/kg every 8 weeks.[4]

+ Treatment Cycles: Treatment is typically administered in multiple cycles, with response
assessment performed at regular intervals.[13]

Visualizations

Bloodstream

Prostate Cancer Cell

Receptor-mediated
endocytosis

FPI-2265
(#5Ac-PSMA-I&T)

PSMA Receptor Internalization

Alpha Particle Emission
from 225Ac DNA Double-Strand Cell Death
Breaks (Apoptosis)

Click to download full resolution via product page

Caption: Mechanism of action of FPI-2265.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.urologytimes.com/view/dosing-begins-in-study-of-psma-targeted-therapy-in-mcrpc
https://pmc.ncbi.nlm.nih.gov/articles/PMC9679068/
https://www.benchchem.com/product/b12414772?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Screening:
- PSMA PET/CT
- Lab Tests
- Clinical Assessment

Randomization to
Dosing Arm

!

FPI-2265
Administration
(Multiple Cycles)

¢ A
Ongoing Monitoring:

- Adverse Events Continue Treatment
- PSA Levels

:

Response Assessment:
- PSMA PET/CT
- RECIST/PCWG3
- Clinical Status

Not Eligible

End of Treatment

Long-term
Follow-up

Click to download full resolution via product page

Caption: Generalized clinical trial workflow for FP1-2265.
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Caption: Logical relationship for data interpretation in FPI-2265 trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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